Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate
Description
Methyl 8-oxotricyclo[3.2.1.0²,⁷]octane-1-carboxylate is a tricyclic organic compound characterized by a rigid bicyclo[3.2.1]octane core fused with an additional oxygenated bridge, forming a unique steric and electronic environment. The compound features a methyl ester group at position 1 and a ketone at position 8 (Figure 1). Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol . The tricyclic framework imposes significant steric constraints, influencing its reactivity and physical properties, such as solubility and melting point.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 8-oxotricyclo[3.2.1.02,7]octane-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-9(12)10-6-3-2-5(8(10)11)4-7(6)10/h5-7H,2-4H2,1H3 |
InChI Key |
WOFOKKBMZGPDNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C1CC(C2=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by oxidation and esterification reactions to introduce the oxo and carboxylate functional groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various ester or amide derivatives.
Scientific Research Applications
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Research Findings and Contradictions
- Synthetic Challenges: highlights difficulties in predicting reaction outcomes for structurally complex bicyclic esters, where minor substituent changes (e.g., bromo vs. phenyl groups) drastically alter reactivity .
- Contradictory Solubility Data: While reports good solubility of bicyclo[2.2.2]octane derivatives in DCM, notes precipitation issues in similar solvents for azabicyclo analogues, suggesting solvent choice is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
